molecular formula C12H11ClF2 B2676593 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287302-56-9

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane

Cat. No. B2676593
CAS RN: 2287302-56-9
M. Wt: 228.67
InChI Key: AGEWANXPFQYKHH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Scientific Research Applications

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its neuroprotective and anti-epileptic properties. Furthermore, 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been used as a tool compound in the study of the endocannabinoid system and the development of new cannabinoid receptor ligands.

Mechanism Of Action

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Upon binding to the receptor, 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-cancer effects. It has also been found to have neuroprotective properties, protecting against oxidative stress and reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain experiments, and caution should be taken when handling the compound due to its toxicity and potential for adverse effects.

Future Directions

There are several promising directions for future research on 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane, including the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for a range of diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane and its effects on the endocannabinoid system.

Synthesis Methods

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane can be synthesized by a multistep process involving the reaction of 2,3-difluorobenzene with bicyclo[1.1.1]pentane-1-carboxylic acid, followed by chloromethylation and deprotection of the carboxylic acid group. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

properties

IUPAC Name

1-(chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(14)10(8)15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWANXPFQYKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC=C3)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane

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